Desamino Glufosinate-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H11O4P |

|---|---|

分子量 |

169.13 g/mol |

IUPAC名 |

4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |

InChI |

InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |

InChIキー |

AKAIYXRPMRQJCA-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |

正規SMILES |

CP(=O)(CCCC(=O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Desamino Glufosinate-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Desamino Glufosinate-d3. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards.

Chemical Structure and Properties

This compound, also known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated form of Desamino Glufosinate (B12851), a metabolite of the herbicide Glufosinate.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]

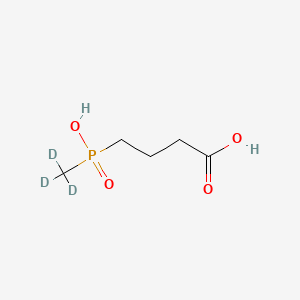

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound. While some of these are experimentally determined, others are computed predictions.

| Property | Value | Source |

| Chemical Name | 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid | [1] |

| CAS Number | 1794938-71-8 | [1][2] |

| Molecular Formula | C5H8D3O4P | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Accurate Mass | 169.06 Da | [1] |

| Appearance | White Solid | |

| SMILES | C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O | [1] |

| InChI | InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 | [1] |

| XLogP3 (Computed) | -1.3 | [4] |

| Topological Polar Surface Area (Computed) | 74.6 Ų | [4] |

| Storage Temperature | +4°C |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glufosinate and its analogs. The key step would involve the introduction of a trideuteromethyl group.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a protected 4-bromobutanoic acid derivative and a deuterated phosphinate precursor. The synthesis would likely involve the following key transformations:

-

Preparation of a deuterated phosphinate: This could be achieved by reacting a suitable phosphorus precursor with a deuterated Grignard reagent (CD3MgI) or a similar organometallic reagent.

-

Arbuzov or Michaelis-Becker reaction: The deuterated phosphinate could then be reacted with a protected 4-halobutanoate ester to form the carbon-phosphorus bond.

-

Deprotection: Finally, removal of the protecting groups on the carboxyl and phosphinyl moieties would yield this compound.

Researchers aiming to synthesize this compound would need to consult literature on the synthesis of phosphinic acids and isotopically labeled compounds for detailed experimental conditions.

Experimental Protocols: Analytical Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of glufosinate and its metabolites in various matrices, such as soil, water, and biological samples. Its use helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.

BASF Analytical Method R0085/01

A key analytical method that utilizes a deuterated internal standard for glufosinate analysis is the "BASF Analytical Method R0085/01". This method is designed for the separate determination of the D- and L-enantiomers of glufosinate in soil and water by chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The general workflow for this method is as follows:

Caption: General workflow of the BASF Analytical Method R0085/01.

Methodology Overview:

-

Sample Preparation (Water): An aliquot of the water sample is taken, and a known amount of the internal standard (such as a deuterated analog of glufosinate) is added.

-

Sample Preparation (Soil): The soil sample is extracted with water. An aliquot of the extract is then fortified with the internal standard.

-

Solid Phase Extraction (SPE) Cleanup: The sample (or extract) is passed through an SPE cartridge to remove interfering matrix components.

-

Elution: The analytes of interest, including glufosinate and the internal standard, are eluted from the SPE cartridge.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Chiral LC-MS/MS Analysis: The prepared sample is injected into a chiral LC system to separate the D- and L-enantiomers of glufosinate. The separated enantiomers and the internal standard are then detected and quantified by a tandem mass spectrometer.

Mode of Action of Glufosinate (Parent Compound)

While this compound is a metabolite and used as an analytical standard, understanding the mode of action of the parent compound, glufosinate, is crucial for researchers in the field. Glufosinate is a non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase (GS).[5] This inhibition leads to a cascade of events that are toxic to the plant.

The signaling pathway illustrating the mode of action of glufosinate is depicted below.

Caption: Signaling pathway of glufosinate's mode of action.

Pathway Description:

-

Inhibition of Glutamine Synthetase (GS): Glufosinate is a structural analog of glutamate and acts as a competitive inhibitor of glutamine synthetase.[5]

-

Ammonia Accumulation: The inhibition of GS blocks the assimilation of ammonia into glutamine, leading to a rapid and toxic accumulation of ammonia in the plant cells.[5]

-

Glutamine Depletion: The lack of glutamine synthesis disrupts nitrogen metabolism and the production of other essential amino acids.

-

Inhibition of Photosynthesis: The high levels of ammonia and the disruption of amino acid metabolism lead to the inhibition of photosynthesis.

-

Generation of Reactive Oxygen Species (ROS): The disruption of photosynthesis and other metabolic processes results in the production of reactive oxygen species, which cause oxidative stress.

-

Cell Death: The combined effects of ammonia toxicity, metabolic disruption, and oxidative stress lead to the death of the plant cells.

This guide provides a foundational understanding of this compound for its application in research and analytical settings. For specific experimental applications, it is recommended to consult detailed analytical methods and safety data sheets provided by the supplier.

References

Technical Guide: Desamino Glufosinate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desamino Glufosinate-d3, a crucial analytical standard in herbicide residue analysis and metabolic studies. This document outlines its physicochemical properties, details relevant experimental protocols, and visualizes its metabolic context.

Core Compound Identification

This compound is the deuterated stable isotope-labeled form of Desamino Glufosinate, a metabolite of the herbicide Glufosinate (also known as Phosphinothricin). Its primary application is as an internal standard in analytical methodologies, such as mass spectrometry, to ensure accurate quantification of Glufosinate and its metabolites in various matrices.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1794938-71-8 | [1][2][3] |

| Chemical Formula | C₅H₈D₃O₄P | [2][3] |

| Molecular Weight | 169.13 g/mol | [2][3] |

| Synonyms | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | [2] |

| Appearance | White Solid | [1] |

| Unlabelled CAS Number | 74265-32-0 | [2][3] |

Experimental Protocols

This compound is principally used as an internal standard in analytical methods for the detection and quantification of Glufosinate and its metabolites in environmental and biological samples. Below is a representative experimental protocol for the analysis of Glufosinate in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this compound.

Protocol: Quantification of Glufosinate in Water by LC-MS/MS

Objective: To accurately determine the concentration of Glufosinate in water samples using this compound as an internal standard.

Materials:

-

Water sample

-

This compound solution (as internal standard)

-

Glufosinate analytical standard

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 and anion exchange)[4]

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.[5]

-

To a known volume of the filtered water sample (e.g., 10 mL), add a precise amount of the this compound internal standard solution.

-

The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration. This often involves passing the sample through a C18 cartridge followed by an anion exchange cartridge.[4]

-

Elute the analytes from the SPE cartridge using an appropriate solvent, typically an acidified organic solvent like methanol with formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A mixed-mode column with both reversed-phase and anion exchange characteristics is often employed.[4]

-

Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A consisting of water with formic acid and Mobile Phase B being methanol with formic acid.[5]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Glufosinate.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Glufosinate and this compound are monitored.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the Glufosinate analytical standard, with each standard also containing the same fixed concentration of the this compound internal standard.

-

The concentration of Glufosinate in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

-

Signaling and Metabolic Pathways

This compound itself is not part of a signaling pathway but is a metabolite of the herbicide Glufosinate. The primary mechanism of action of Glufosinate is the inhibition of the glutamine synthetase enzyme.[6] This inhibition leads to a cascade of metabolic disruptions within the plant.

Below is a diagram illustrating the metabolic fate of Glufosinate and the experimental workflow for its analysis.

Caption: Metabolic pathway of Glufosinate in plants.

Caption: Experimental workflow for analysis using this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Desamino Glufosinate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Desamino Glufosinate-d3. This compound, also known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated form of a metabolite of the herbicide Glufosinate. Its primary application in research and development is as an internal standard for mass spectrometry-based quantitative analysis of Glufosinate and its metabolites in various matrices.

The synthesis of this isotopically labeled compound is not widely documented in dedicated literature. Therefore, this guide outlines a robust and scientifically sound multi-step chemical synthesis based on well-established principles of organophosphorus chemistry. The proposed pathway ensures high isotopic purity and provides a clear route for laboratory-scale synthesis and potential manufacturing scale-up.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Citation(s) |

| Analyte Name | This compound | [1][2] |

| Synonym | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | [2] |

| CAS Number | 1794938-71-8 | [1][2] |

| Molecular Formula | C₅H₈D₃O₄P | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Accurate Mass | 169.06 Da | [1] |

| SMILES | C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O | [1] |

| InChI Key | AKAIYXRPMRQJCA-UHFFFAOYSA-N | [3] |

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a three-step process. This pathway begins with the incorporation of the trideuteromethyl group onto a phosphorus center using a Michaelis-Arbuzov reaction, followed by the construction of the butanoic acid backbone via a phospha-Michael addition, and concludes with the hydrolysis of ester protecting groups to yield the final product.

References

An In-depth Technical Guide to Desamino Glufosinate: A Key Metabolite of Glufosinate Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate (B12851), a broad-spectrum contact herbicide, is widely used in agriculture for weed control. Its mode of action involves the inhibition of the enzyme glutamine synthetase, leading to the accumulation of toxic ammonia (B1221849) levels in plants.[1][2] The environmental fate and metabolic pathways of glufosinate are of significant interest to researchers and regulatory bodies. One of the key metabolites formed during the degradation of glufosinate is Desamino Glufosinate, scientifically known as 4-methylphosphinico-2-oxo-butanoic acid. This technical guide provides a comprehensive overview of Desamino Glufosinate, including its chemical properties, metabolic formation, analytical methodologies for its detection, and toxicological profile.

While the term "Desamino Glufosinate" is used in commercial contexts, the scientific literature predominantly refers to this compound as 4-methylphosphinico-2-oxo-butanoic acid .[3][4][5][6][7][8] This guide will use the scientific nomenclature for clarity and accuracy.

Core Compound Identification and Properties

4-methylphosphinico-2-oxo-butanoic acid is a keto acid derivative of glufosinate, formed through the oxidative deamination of the parent compound. Its chemical properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 79778-02-2 |

| Molecular Formula | C₅H₉O₅P |

| Molecular Weight | 180.1 g/mol |

| IUPAC Name | 4-(hydroxymethylphosphinyl)-2-oxobutanoic acid |

| Synonyms | Desamino Glufosinate, PPO (in some literature) |

Metabolic Pathways and Formation

The formation of 4-methylphosphinico-2-oxo-butanoic acid is a crucial step in the metabolism of glufosinate in both plants and soil microorganisms. This process occurs through oxidative deamination, where the amino group of glufosinate is replaced by a keto group.

In non-transgenic plants, glufosinate is metabolized to the unstable intermediate 4-methylphosphinico-2-oxo-butanoic acid.[4] This intermediate can then be further metabolized through two primary routes:

-

Decarboxylation: A rapid decarboxylation reaction leads to the formation of the stable and non-phytotoxic metabolite 3-methylphosphinico-propionic acid (MPP).[4]

-

Reduction: 4-methylphosphinico-2-oxo-butanoic acid can also be reduced to form 4-methyl-phosphinico-2-hydroxy-butanoic acid (MHB), another stable end product.[3][7]

In genetically modified glufosinate-tolerant plants that express the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, the primary metabolic pathway is the N-acetylation of L-glufosinate to the non-phytotoxic N-acetyl-L-glufosinate (NAG).[4][9] However, the deamination pathway still occurs to a lesser extent, competing with the acetylation process, especially in plants with lower levels of PAT enzyme expression.[3][4]

The enzymatic conversion of D-glufosinate to 4-methylphosphinico-2-oxo-butanoic acid can be catalyzed by D-amino acid oxidase (DAAO) enzymes.[10] This intermediate can then be aminated by a transaminase to produce the herbicidally active L-glufosinate.[10]

Quantitative Data

Quantitative data on the formation of 4-methylphosphinico-2-oxo-butanoic acid is primarily available from studies on plant cell cultures. In sensitive (non-transgenic) rape and corn cell cultures, 4-methylphosphinico-2-oxo-butanoic acid was identified as the main metabolite, with formation rates of 7.3% and 16.4%, respectively, after 14 days of incubation.[8] In transgenic corn cells, where N-acetylation is the dominant pathway, the formation of 4-methylphosphinico-2-oxo-butanoic acid was still observed, indicating the parallel nature of these metabolic routes.[8]

The following table summarizes the quantitative data on glufosinate metabolites found in various studies.

| Matrix | Compound | Concentration/Formation Rate | Reference |

| Sensitive Rape Cell Culture | 4-methylphosphinico-2-oxo-butanoic acid | 7.3% after 14 days | [8] |

| Sensitive Corn Cell Culture | 4-methylphosphinico-2-oxo-butanoic acid | 16.4% after 14 days | [8] |

| Transgenic Rape Cell Culture | N-acetyl-L-glufosinate | 3.2% after 14 days | [8] |

| Transgenic Corn Cell Culture | N-acetyl-L-glufosinate | 16.1% after 14 days | [8] |

| Soybean (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Soybean - 2.0 ppm; Soybean hulls - 5.0 ppm | [11] |

| Canola (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Canola seed - 0.4 ppm; Canola meal - 1.1 ppm | [11] |

| Corn (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Corn, field, grain - 0.2 ppm; Corn, field, forage - 4.0 ppm | [11] |

Experimental Protocols

The analysis of 4-methylphosphinico-2-oxo-butanoic acid, along with glufosinate and its other polar metabolites, presents analytical challenges due to their high water solubility and lack of strong chromophores. The most common analytical techniques involve derivatization followed by chromatography.

Sample Extraction from Soil

A common method for extracting glufosinate and its metabolites from soil involves the following steps:

-

Extraction: Soil samples are typically extracted with an aqueous solution, often alkaline, to improve the solubility of the acidic analytes. A mixture of water and methanol (B129727) can also be used.[12]

-

Cleanup: The crude extract is then subjected to a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose.

-

Derivatization: The cleaned-up extract is then derivatized to make the analytes more amenable to chromatographic separation and detection. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amino and hydroxyl groups of the analytes to form fluorescent derivatives.[13]

-

Analysis: The derivatized analytes are then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Extraction from Plant Material

The extraction of glufosinate and its metabolites from plant tissues follows a similar workflow:

-

Homogenization and Extraction: Plant material is homogenized and extracted with a suitable solvent, such as a methanol/water mixture.[12]

-

Cleanup: The extract is centrifuged and filtered to remove particulate matter. Further cleanup can be performed using SPE.

-

Derivatization and Analysis: The subsequent derivatization and analysis steps are similar to those described for soil samples.

Toxicological Profile

The toxicological data for 4-methylphosphinico-2-oxo-butanoic acid is limited, as it is considered a minor and transient metabolite of glufosinate.[15][16] The primary toxicity concerns for glufosinate exposure are related to the parent compound and its more persistent metabolites.

The main mechanism of glufosinate toxicity in mammals is the inhibition of glutamine synthetase, similar to its mode of action in plants.[9] However, mammals have a greater capacity to compensate for this inhibition through alternative metabolic pathways.[9]

The toxicological profile of glufosinate-ammonium (B1218520) is well-characterized:

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 4010 mg/kg (male) | Rat | [17] |

| 3030 mg/kg (female) | Rat | [17] | |

| Chronic Toxicity NOAEL | 40 ppm (female) | Rat | [17] |

| 140 ppm (male) | Rat | [17] | |

| Developmental Toxicity NOAEL | 6.3 mg/kg/day | Rabbit | [17] |

The metabolites of glufosinate are generally considered to be less toxic than the parent compound.

Signaling Pathways and Mode of Action

The primary mode of action of glufosinate is the inhibition of glutamine synthetase (GS).[1] GS is a key enzyme in nitrogen metabolism, responsible for the incorporation of ammonia into glutamate (B1630785) to form glutamine.

The inhibition of GS by glufosinate leads to a rapid accumulation of ammonia within plant cells, which is highly phytotoxic.[1] The elevated ammonia levels uncouple photophosphorylation, inhibit photosynthetic electron transport, and ultimately lead to the death of the plant.

The formation of 4-methylphosphinico-2-oxo-butanoic acid represents a detoxification pathway in plants, as this intermediate is subsequently converted to non-phytotoxic compounds. In glufosinate-resistant crops, the PAT enzyme provides a more efficient detoxification route by directly acetylating the herbicidally active L-glufosinate.

Conclusion

Desamino Glufosinate, or 4-methylphosphinico-2-oxo-butanoic acid, is a key, albeit often transient, metabolite in the degradation of the herbicide glufosinate in the environment. Its formation through oxidative deamination represents a natural detoxification pathway in non-transgenic plants and soil. While not as extensively studied as the parent compound or other major metabolites like MPP and NAG, understanding the formation and fate of 4-methylphosphinico-2-oxo-butanoic acid is essential for a complete picture of glufosinate's environmental impact. The analytical methods outlined in this guide provide a foundation for further research into the quantitative occurrence and toxicological significance of this metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. sbcpd.org [sbcpd.org]

- 3. The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. one.oecd.org [one.oecd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. ebr-journal.org [ebr-journal.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. WO2020051188A1 - Methods for improving yields of l-glufosinate - Google Patents [patents.google.com]

- 11. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Isotopic Purity of Desamino Glufosinate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Desamino Glufosinate-d3, a crucial internal standard for quantitative mass spectrometry analysis. Ensuring the high isotopic enrichment of such standards is paramount for the accuracy and reliability of analytical data in research and development. This document outlines the synthesis considerations, analytical techniques, data interpretation, and detailed experimental protocols for assessing the isotopic purity of this compound.

Introduction to this compound

This compound, chemically known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated analog of Desamino Glufosinate, a metabolite of the herbicide Glufosinate. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Desamino Glufosinate in various matrices. The structural integrity and, most importantly, the isotopic purity of this standard directly impact the precision of analytical measurements.

Isotopic purity refers to the percentage of the molecule that contains the desired number of heavy isotopes (in this case, three deuterium (B1214612) atoms) at the specified positions. Impurities can include unlabeled molecules (d0) or molecules with fewer than the intended number of deuterium atoms (d1, d2).

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the introduction of a deuterated methyl group (-CD3) to the phosphorus atom. While specific proprietary synthesis routes are not always disclosed, a plausible approach involves using a deuterated methylating agent in a reaction with a suitable phosphorus-containing precursor.

The primary goal during synthesis is to achieve the highest possible incorporation of deuterium, minimizing the presence of residual protium (B1232500) (¹H). The isotopic enrichment of the final product is highly dependent on the purity of the deuterated starting materials and the reaction conditions.

Data Presentation: Isotopic Purity Analysis

The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The results are presented as a distribution of the different isotopologues. While a specific certificate of analysis for this compound is not publicly available, the following table illustrates how such data is typically presented, based on common industry standards for deuterated compounds.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled Desamino Glufosinate | < 0.1 |

| d1 | Desamino Glufosinate with one deuterium atom | < 1.0 |

| d2 | Desamino Glosinate with two deuterium atoms | < 2.0 |

| d3 | Desamino Glufosinate with three deuterium atoms | > 97.0 |

| Total Isotopic Purity (d3) | > 97% |

This table is an illustrative example based on typical specifications for deuterated standards.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can distinguish between ions with very small mass differences. This capability allows for the separation and relative quantification of the d0, d1, d2, and d3 isotopologues of Desamino Glufosinate.[2][3]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or water.

-

-

Instrumentation:

-

Utilize a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system.

-

Liquid Chromatography (LC): While extensive chromatography is not needed for a pure standard, a simple isocratic flow can be used to introduce the sample into the mass spectrometer. A short C18 column can be employed.

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for this class of compounds.

-

Acquisition Mode: Acquire data in full scan mode over a relevant m/z range to include the molecular ions of all expected isotopologues.

-

Resolution: Set the instrument to a high resolution (e.g., > 30,000 FWHM) to ensure baseline separation of the isotopic peaks.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the [M-H]⁻ ions for each isotopologue (d0, d1, d2, and d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.

-

The isotopic purity is reported as the relative abundance of the d3 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. While ¹H NMR can be used to detect residual protons, ²H (Deuterium) NMR can directly observe the deuterated positions, and ³¹P NMR can provide information about the phosphorus environment. NMR is particularly valuable for confirming the position of the deuterium labels and assessing the extent of deuteration at a specific site.[1][4]

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of the methyl proton signal relative to other protons in the molecule confirms a high level of deuteration at the methyl position.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum will show a singlet for the phosphorus atom. The chemical shift can confirm the overall structure.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the -CD₃ group, confirming the presence of deuterium at the desired location.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual methyl proton signal and compare it to the integration of a non-deuterated proton signal within the molecule to estimate the percentage of non-deuterated species.

-

Visualizations

Logical Workflow for Isotopic Purity Assessment

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Technical Guide: Desamino Glufosinate-d3 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, handling procedures, and biological context for Desamino Glufosinate-d3 (also known as 3-Methylphosphinicopropionic acid-d3 or MPP-d3). This document is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 3-Methylphosphinicopropionic Acid (MPP) | Glufosinate-ammonium |

| Synonyms | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | (2-Carboxyethyl)methylphosphinic acid, MPPA | 2-amino-4-(hydroxymethylphosphinyl)butanoic acid monoammonium salt |

| CAS Number | 1794938-71-8[1] | 15090-23-0 | 77182-82-2 |

| Molecular Formula | C5H8D3O4P[1] | C4H9O4P | C5H15N2O4P |

| Molecular Weight | 169.13 g/mol [1] | 152.09 g/mol | 198.2 g/mol |

| Appearance | White Solid[2] | White Solid[2] | Crystalline solid with a slightly pungent odour |

| Melting Point | Not available | approx. 95°C (dec.)[2][3] | 215°C |

| Boiling Point | Not available | 488.6±28.0 °C (Predicted)[3] | Not available |

| Density | Not available | 1.372±0.06 g/cm3 (Predicted)[3] | Not available |

| Storage Temperature | 2-8°C[3] | 2-8°C[3] | Store in a cool, dry place. |

Hazard Identification and Toxicology

A complete toxicological profile for this compound is not available. The following information is based on the Safety Data Sheet for the disodium (B8443419) salt of its non-deuterated analogue, 3-Methylphosphinicopropionic Acid (MPP), and data for the parent compound, Glufosinate-ammonium.

Table 2: Hazard Information

| Hazard | 3-Methylphosphinicopropionic Acid Disodium Salt | Glufosinate-ammonium |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | H302: Harmful if swallowed. H360FD: May damage fertility. May damage the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. |

| Signal Word | Warning | Danger |

| Acute Toxicity (Oral) | Category 4 | Category 4 |

| Skin Corrosion/Irritation | Category 2 | Not classified as a skin irritant. |

| Serious Eye Damage/Irritation | Category 2A | Causes substantial but temporary eye injury. |

| Reproductive Toxicity | Not classified | Category 1B |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | Category 2 |

Note: The toxicological properties of this compound have not been thoroughly investigated. The information presented should be used as a guide, and the compound should be handled with the caution appropriate for a substance of unknown toxicity.

Experimental Protocols: Safe Handling and Use

Given the limited specific data for this compound, a conservative approach to handling based on best practices for analytical standards and related compounds is recommended.

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn when handling this compound to minimize exposure.[4]

-

Eye Protection: Chemical splash goggles are essential to protect against splashes.[4] A face shield should be used for additional protection.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4]

-

Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.[4]

-

Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a respirator is necessary.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible.

Handling Procedures

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

When not in use, store the compound in a tightly sealed, properly labeled container.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Recommended storage temperature is 2-8°C.[3]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Dike the area to contain the spill. Prevent the material from entering drains or waterways. Collect the material for disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include oxides of carbon, nitrogen, and phosphorus.

Biological Pathways and Mechanisms

Glufosinate Metabolism

Desamino Glufosinate (MPP) is a known metabolite of Glufosinate. The metabolic pathway involves the deamination of the parent compound.

References

Commercial Suppliers and Analytical Guidance for Desamino Glufosinate-d3

For researchers, scientists, and professionals in drug development, the procurement of high-quality stable isotope-labeled internal standards is critical for the accurate quantification of target analytes. Desamino Glufosinate-d3, a deuterated analog of a metabolite of the herbicide glufosinate (B12851), serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based analytical methods. This technical guide provides an in-depth overview of commercial suppliers of this compound and a detailed experimental protocol for its application in analytical workflows.

Commercial Supplier Data

A variety of chemical suppliers offer this compound and related isotopically labeled compounds. The following table summarizes the key quantitative data from several prominent commercial vendors to facilitate easy comparison for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pack Sizes |

| LGC Standards | This compound | TRC-D288462 | 1794938-71-8 | C₅H₈D₃O₄P | 169.13 | 1 mg, 10 mg |

| Molcan Corporation | Glufosinate Desamino Impurity | GFN50A | 74265-32-0 (unlabeled) | C₅H₁₁O₄P | 166.11 (unlabeled) | 10 mg, 25 mg, 50 mg, 100 mg |

| Cayman Chemical | Glufosinate-d3 (hydrochloride) | 34447 | 1323254-05-2 | C₅H₉D₃NO₄P • HCl | 220.6 | Not specified |

| CDN Isotopes | DL-Glufosinate-d8 HCl | D-7962 | N/A | C₅D₈H₄ClNO₄P | 225.63 | 5 mg, 10 mg |

| Cambridge Isotope Laboratories, Inc. | DL-Glufosinate•HCl (2,3,3,4,4-D₅, methyl-D₃, 98%) | DLM-11078-1.2 | N/A | C₅D₈H₄ClNO₄P | 225.63 | 1.2 mL (100 µg/mL in water) |

| Simson Pharma Limited | N-Acetyl-d3-DL-glufosinate Hydrate | Not specified | N/A | Not specified | Not specified | Not specified |

Note: Some suppliers may offer the unlabeled compound or other deuterated variants of glufosinate, which can also be relevant for specific analytical applications.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of glufosinate and its metabolites in various matrices. Below is a representative, detailed experimental protocol for the analysis of glufosinate in water samples using an isotopically labeled internal standard, adapted from established methodologies.[1][2][3]

Objective:

To quantify the concentration of glufosinate in water samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:

-

This compound (as internal standard)

-

Glufosinate analytical standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

0.45 µm PTFE syringe filters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column suitable for polar compounds (e.g., Chiral HPLC column, Daicel Crownpak CR(+))[3]

Procedure:

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of glufosinate at 1 mg/mL in ultrapure water.

-

Prepare a stock solution of this compound at 100 µg/mL in ultrapure water.

-

From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of glufosinate to construct a calibration curve.

2. Sample Preparation:

-

For each 10 mL water sample, add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 1 µg/mL.[3]

-

Mix the sample thoroughly.

-

Condition an Oasis MAX SPE cartridge with methanol followed by 5% ammonium hydroxide (B78521) in water.[3]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5% ammonium hydroxide in water, followed by methanol, and then 2% formic acid in methanol.[3]

-

Elute the analytes with 6 mL of 2% formic acid in water.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: Daicel Crownpak CR(+) (4 x 150 mm, 5 µm)[3]

-

Mobile Phase A: 4mM ammonium formate in water with 2% formic acid[3]

-

Mobile Phase B: 0.5% formic acid in methanol[3]

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the specific analytes)

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both glufosinate and this compound. These transitions should be optimized by infusing the individual standard solutions.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (glufosinate) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the glufosinate standards.

-

Determine the concentration of glufosinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Analytical Workflow for Glufosinate Quantification

The following diagram illustrates the key steps in the analytical workflow for the quantification of glufosinate in environmental samples using an internal standard.

Caption: A schematic of the analytical workflow for glufosinate quantification.

This guide provides a foundational understanding for researchers working with this compound. It is important to note that the specific parameters of the analytical method, especially the LC gradient and MS/MS transitions, should be optimized in the user's laboratory for the best performance.

References

The Environmental Journey of Glufosinate: A Technical Guide to its Fate and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Glufosinate (B12851), a broad-spectrum herbicide, is a cornerstone of modern agriculture. Understanding its environmental fate—how it behaves and breaks down in the environment—is critical for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides an in-depth examination of the environmental degradation, mobility, and metabolic pathways of glufosinate, offering valuable insights for researchers and professionals in environmental science and drug development.

Degradation of Glufosinate in the Environment

Glufosinate is primarily degraded by microbial activity in soil, with abiotic processes such as hydrolysis and photolysis playing a lesser role. The rate and pathway of degradation are influenced by various environmental factors, including soil type, microbial population, pH, and temperature.

Microbial Degradation

The principal route of glufosinate dissipation in soil is through microbial metabolism. A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing glufosinate as a source of carbon, nitrogen, or phosphorus. Several bacterial strains, such as Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans, have been identified for their ability to degrade glufosinate[1][2].

Microbial degradation of glufosinate proceeds through several enzymatic pathways, primarily involving deamination, transamination, or acetylation of the parent molecule. These processes lead to the formation of its major metabolites.

Abiotic Degradation

Hydrolysis: Glufosinate is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9)[3][4]. The hydrolysis half-life is reported to be greater than 300 days at 25°C, indicating that this is not a significant degradation pathway[4].

Photodegradation: Photodegradation is also not a major route of dissipation for glufosinate. The aqueous photolysis half-life is greater than 300 days, suggesting its stability to light in the aquatic environment[4]. While some photocatalytic degradation can occur in the presence of substances like titanium dioxide under solar irradiation, its contribution to overall environmental degradation is limited[5][6].

Primary Metabolites of Glufosinate

The microbial breakdown of glufosinate results in the formation of several key metabolites. The most significant of these are:

-

3-Methylphosphinico-propionic acid (MPP): This is often the primary metabolite found in soil and plants[3][7][8]. It is formed through the deamination of glufosinate.

-

2-Methylphosphinico-acetic acid (MPA): Another significant degradation product, MPA is formed through further metabolism of MPP[3].

-

N-acetyl-glufosinate (NAG): This metabolite is formed through the acetylation of the amino group of glufosinate[7][8].

The persistence and potential environmental impact of these metabolites are also important considerations in the overall environmental risk assessment of glufosinate.

Environmental Mobility and Adsorption

The movement of glufosinate and its metabolites in the environment is largely governed by their adsorption to soil particles.

Adsorption in Soil: Glufosinate has a strong affinity for the clay fraction of soil[9][10]. The adsorption process is primarily mediated by the phosphinic acid moiety of the molecule, which can bind to soil minerals[11][12]. The strength of this binding is influenced by soil properties such as clay content, organic matter, and pH[9][13]. Higher clay content is positively correlated with higher adsorption[9][10]. An increasing pH can have a negative effect on adsorption due to electrostatic repulsion[12].

Due to its strong adsorption to soil particles, the mobility of glufosinate is generally low, reducing the potential for leaching into groundwater[11]. However, its high water solubility means that in soils with low adsorption capacity, there is a potential for movement[3].

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data on the degradation and adsorption of glufosinate and its metabolites.

Table 1: Degradation Half-lives (DT50) of Glufosinate

| Environmental Compartment | Condition | Half-life (days) | Reference(s) |

| Soil | Field | 2.30 - 2.93 | [3] |

| Soil | Field | < 10 | [4] |

| Soil | - | 3.4 - 33.0 | [2][7] |

| Soil | Tea plantation, 0.5 kg/ha | 9.51 | [14] |

| Soil | Tea plantation, 1.0 kg/ha | 10.04 | [14] |

| River Water | - | 25 | [15] |

| Distilled Water | - | Negligible degradation | [15] |

Table 2: Adsorption Coefficients of Glufosinate

| Soil Type | Adsorption Coefficient (Kd) | Freundlich Adsorption Coefficient (Kf) | Reference(s) |

| Selangor series (Inceptisol) | 1.83 - 2.21 | 1.94 - 2.21 | [9] |

| Rengam series (Ultisol) | 1.34 - 1.58 | 1.41 - 1.62 | [9] |

| Munchong series (Oxisol) | 1.18 - 1.45 | 1.25 - 1.50 | [9] |

| Peat (Histosol) | 1.05 - 1.25 | 1.11 - 1.31 | [9] |

| Serdang series (Ultisol) | 0.98 - 1.12 | 1.04 - 1.18 | [9] |

Experimental Protocols

Batch Equilibrium Study for Adsorption/Desorption

This method is used to determine the adsorption and desorption characteristics of glufosinate in soil.

Methodology:

-

Soil Preparation: Air-dry and sieve soil samples. Characterize the soil for properties such as pH, organic matter content, clay content, and cation exchange capacity.

-

Adsorption Isotherms:

-

Prepare a series of glufosinate solutions of known concentrations (e.g., 0, 0.25, 0.5, 1, 1.5, 3, 5, and 10 µg/mL) in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Add a known mass of soil to centrifuge tubes.

-

Add a specific volume of the glufosinate solutions to the tubes.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the samples to separate the solid and liquid phases.

-

Analyze the supernatant for the equilibrium concentration of glufosinate using a suitable analytical method (e.g., HPLC).

-

Calculate the amount of glufosinate adsorbed to the soil by the difference between the initial and equilibrium concentrations.

-

Fit the adsorption data to linear and Freundlich isotherm models to determine the adsorption coefficients (Kd and Kf).

-

-

Desorption Isotherms:

-

After the adsorption experiment, decant the supernatant.

-

Add a fresh background electrolyte solution to the soil pellets.

-

Shake the tubes for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the desorbed glufosinate.

-

Repeat the desorption step for several cycles.

-

Analytical Method for Glufosinate and Metabolites in Environmental Samples

This protocol outlines a common approach for the extraction and quantification of glufosinate and its metabolites from soil and water.

Methodology:

-

Extraction:

-

Soil: Extract a known mass of soil with an alkaline solution, such as 5% ammonium (B1175870) hydroxide, by shaking or sonication.

-

Water: Acidify the water sample and add a chelating agent like EDTA to minimize complexation of the target compounds with metal ions.

-

-

Derivatization:

-

Since glufosinate and its metabolites lack a chromophore for UV or fluorescence detection, a derivatization step is necessary for many analytical techniques.

-

A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of the analytes to form highly fluorescent derivatives[16][17][18].

-

The derivatization reaction is typically carried out in a buffered solution at a specific temperature and time.

-

-

Clean-up and Concentration (optional):

-

Solid-phase extraction (SPE) may be used to clean up the extract and concentrate the analytes, particularly for water samples with low concentrations.

-

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): The derivatized analytes are separated on a reversed-phase column (e.g., C18) and detected by a fluorescence detector[16][17][18].

-

Gas Chromatography (GC) with Flame Photometric Detection (FPD) or Mass Spectrometry (MS): This method requires derivatization to make the analytes volatile. Trimethyl orthoacetate (TMOA) can be used as a derivatizing agent[3].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can often be used with minimal sample preparation and without the need for derivatization[19].

-

Visualizing Environmental Pathways and Workflows

The following diagrams illustrate the key degradation pathways of glufosinate and a typical experimental workflow for its environmental fate analysis.

References

- 1. Screening and Identification of Glufosinate-Degrading Bacteria from Glufosinate-Treated Soils | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. msss.com.my [msss.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption, Mobility, and Microbial Degradation of Glyphosate in the Soil | Scilit [scilit.com]

- 12. Adsorption behavior and mechanism of glufosinate onto goethite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Glufosinate-P-Ammonium in Soil Using Precolumn Derivation and Reversed-Phase High-Performance Liquid Chromatography | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosinate (B12851), a broad-spectrum herbicide, and its related compounds have been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of glufosinate-ammonium (B1218520) and its primary metabolites, including 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate (NAG). The primary mechanism of action in plants is the irreversible inhibition of glutamine synthetase, leading to a fatal accumulation of ammonia (B1221849).[1] While this mechanism is also observed in mammals, the overall acute toxicity is low due to different ammonia detoxification pathways.[2] This guide summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive, developmental, and neurotoxicity. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are described, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological properties of these compounds.

Mechanism of Action

Glufosinate's primary mode of action is the inhibition of glutamine synthetase (GS), an enzyme crucial for the synthesis of glutamine from glutamate (B1630785) and ammonia.[1][3] In plants, this inhibition leads to a rapid buildup of ammonia and a depletion of glutamine, which disrupts photosynthesis and ultimately results in plant death.[1][3]

In mammals, while glufosinate also inhibits GS, the toxicological consequences are less severe due to alternative ammonia detoxification pathways, such as the urea (B33335) cycle.[2] However, at high doses, the inhibition of GS can lead to elevated ammonia and glutamate levels, which are implicated in the observed neurotoxicity.[2][4] The structural similarity of glufosinate to the neurotransmitter glutamate suggests potential interactions with the glutamatergic system, including N-methyl-D-aspartate (NMDA) receptors.[5][6]

References

- 1. Glufosinate - Wikipedia [en.wikipedia.org]

- 2. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbcpd.org [sbcpd.org]

- 4. jebmh.com [jebmh.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms underlying the neurotoxicity induced by glyphosate-based herbicide in immature rat hippocampus: involvement of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Desamino Glufosinate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its quantification in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Stable isotope-labeled internal standards are essential for accurate and precise quantification using mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Desamino Glufosinate-d3 (assumed to be D3-Glufosinate based on available literature) as an internal standard in the analysis of glufosinate.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. The labeled compound, in this case, D3-Glufosinate, serves as an internal standard (IS). Since the IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential losses during sample processing and fluctuations in instrument performance.[1][2][4][5]

Application: Quantification of Glufosinate in Human Urine

This protocol describes a method for the determination of glufosinate in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D3-Glufosinate as an internal standard.[1][2][5]

Experimental Protocol

1. Materials and Reagents

-

Glufosinate analytical standard

-

D3-Glufosinate (internal standard)

-

Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Formic Acid (FA) - LC-MS grade

-

Ultrapure water

-

Oasis MCX solid-phase extraction (SPE) cartridges[1]

-

Polypropylene (B1209903) tubes

2. Standard Solution Preparation

-

Prepare primary stock solutions of glufosinate and D3-Glufosinate in ultrapure water (e.g., 1 mg/mL).[1]

-

Prepare working standard solutions by diluting the stock solutions in a mixture of water and acetonitrile (e.g., 95:5 v/v) containing 0.1% formic acid.[1]

-

Prepare calibration standards in the desired concentration range (e.g., 0.1–100 ng/mL) by spiking the appropriate amount of the working standard solution into a blank urine matrix.[1]

3. Sample Preparation

-

Transfer a 250 µL aliquot of each urine sample into a 15 mL polypropylene tube.[1]

-

Fortify the samples with the D3-Glufosinate internal standard at a fixed concentration (e.g., 1, 5 ng/mL).[1]

-

Vortex the samples vigorously and allow them to stand at room temperature for 30 minutes.[1]

-

Precondition an Oasis MCX SPE cartridge with 2 mL of MeOH followed by 2 mL of ultrapure water.[1]

-

Load the urine sample onto the preconditioned SPE cartridge.[1]

-

Wash the cartridge with 2 mL of water.

-

Elute the analytes with an appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a polymer-based ion-exchange column or a reversed-phase column with a weak anion/cation exchange stationary phase.[4][6][7]

-

Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium carbonate.[4]

-

Flow Rate: As recommended for the column.

-

Injection Volume: e.g., 10 µL.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the chosen mobile phase.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for both glufosinate and D3-Glufosinate for confirmation and quantification.

-

Data Presentation

| Parameter | Value | Reference |

| Linearity Range | 0.1–100 ng/mL | [1][2][5] |

| Correlation Coefficient (R²) | > 0.99 | [1][2][5] |

| Method Detection Limit (MDL) | 0.12 ng/mL | [1][2][5] |

| Method Quantification Limit (MQL) | 0.40 ng/mL | [1][2][5] |

| Recovery | 79.1% to 119% | [1][2][5] |

| Intra-day Variation (CV) | 3.13–10.8% | [1][2][5] |

| Inter-day Variation (CV) | 5.93–12.9% | [1][2][5] |

| Matrix Effects | 22.2% | [1][2][5] |

Application: Quantification of Glufosinate in Food Matrices (Cereals)

This protocol is based on the Quick Polar Pesticides Method (QuPPe) and is suitable for the analysis of glufosinate in cereals using D3-Glufosinate as an internal standard.[4]

Experimental Protocol

1. Materials and Reagents

-

Glufosinate analytical standard

-

D3-Glufosinate (internal standard)

-

Methanol (MeOH), Water, Formic Acid (FA) - LC-MS grade

-

50 mL centrifuge tubes

2. Standard Solution Preparation

-

Prepare stock and working solutions of glufosinate and D3-Glufosinate as described in the previous protocol.[4]

-

Prepare calibration curves in a 50:50 methanol-water mixture with 0.5% formic acid over a concentration range of 10 ng/mL to 300 ng/mL.[4]

3. Sample Preparation

-

Weigh 5 grams of homogenized grain or cereal sample into a 50 mL centrifuge tube.[4]

-

Add 10 mL of ultrapure water and 100 µL of the D3-Glufosinate internal standard solution (e.g., 20 µg/mL).[4]

-

Allow the samples to stand for two hours.[4]

-

Add a suitable extraction solvent, such as methanol containing 0.5% formic acid.[4]

-

Shake vigorously and centrifuge.

-

The supernatant can be directly analyzed by LC-MS/MS.[4]

Data Presentation

| Parameter | Value | Reference |

| Calibration Range | 10 - 300 ng/mL | [4] |

| Limit of Quantification (LOQ) | 5 µg/kg | [3] |

| Recovery | 91% to 114% | [3] |

| Relative Standard Deviation (RSD) | 3.8 - 6.1% | [3] |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of glufosinate using D3-Glufosinate as an internal standard.

Mechanism of Action of Glufosinate

Caption: Glufosinate inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism in plants.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Note: Quantification of Glufosinate in Water Samples Using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate (B12851) is a broad-spectrum herbicide used globally in agriculture. Its potential for water contamination necessitates sensitive and accurate monitoring methods to ensure environmental and human safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response. This application note details a robust method for the quantification of glufosinate in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.

Principle of Isotope Dilution

Isotope dilution is a method of quantitative analysis where a known amount of an isotopically enriched standard of the analyte is added to the sample. The ratio of the signal of the native analyte to that of the isotopically labeled standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, effectively correcting for losses during sample processing and ionization suppression or enhancement in the mass spectrometer. While stable-isotope labeled standards are available for glyphosate (B1671968) and its metabolite AMPA, a "pseudo isotope dilution" approach can be employed for glufosinate in their absence, using a closely related, but not identical, isotopically labeled compound.[1][2]

Experimental Protocols

Materials and Reagents

-

Glufosinate analytical standard

-

Glufosinate-d3 (or other suitable stable isotope-labeled internal standard)

-

9-fluorenylmethylchloroformate (FMOC-Cl) derivatization reagent[1][2][3]

-

Boric acid buffer[3]

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

High-purity water (e.g., Milli-Q)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[4]

Sample Preparation

A derivatization step is often employed to improve the chromatographic retention and sensitivity of glufosinate.[3]

-

Filtration: Filter water samples through a 0.22 µm or 0.45 µm filter to remove particulate matter.[5][6]

-

Internal Standard Spiking: Add a known concentration of the isotopically labeled internal standard (e.g., Glufosinate-d3) to a specific volume of the filtered water sample.[3]

-

Buffering: Adjust the pH of the sample by adding a borate (B1201080) buffer solution.[3]

-

Derivatization: Add the FMOC-Cl solution in acetonitrile to the buffered sample. Vortex the mixture and incubate to allow for the derivatization reaction to complete.[1][2][3]

-

Acidification & Extraction (Optional): Acidify the sample with phosphoric acid and perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) (DCM) to concentrate the derivatized analyte and remove interferences.[3]

-

Solid-Phase Extraction (for complex matrices): For samples with high matrix complexity, an SPE cleanup step using a cation-exchange cartridge can be employed after spiking with the internal standard.[4]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reversed-phase column, such as a C18 or a specialized column for polar pesticides, is typically used for separation.[7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is employed.[7][8]

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the derivatization and analyte properties. Negative ion mode is common for FMOC-derivatized glufosinate.[1][2][7]

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two transitions (precursor ion to product ion) are monitored for both the native glufosinate and its isotopically labeled internal standard for quantification and confirmation.[3][7]

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of glufosinate in water samples using isotope dilution LC-MS/MS.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Glufosinate | Drinking Water | - | 0.02 µg/L | [2][9] |

| Glufosinate | Groundwater | - | 0.0256 µg/L | [7] |

| Glufosinate | Surface Water | - | 0.02 µg/L | [2][9] |

| Glufosinate | Human Serum | 0.07 µg/mL | 0.1 µg/mL | [10] |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Distilled Water | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |

| Groundwater | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |

| Surface Water | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |

| Human Urine | 0.5 - 5 ng/mL | 79.1 - 119 | 4 - 10 | [4] |

Visualizations

Caption: Experimental workflow for glufosinate analysis in water.

Caption: Principle of isotope dilution mass spectrometry.

References

- 1. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. lcms.cz [lcms.cz]

- 4. mdpi.com [mdpi.com]

- 5. waters.com [waters.com]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

Application Note: Analysis of Glufosinate and its Metabolite MPPA in Food Matrices using Desamino Glufosinate-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the simultaneous determination of glufosinate (B12851) and its primary metabolite, 3-(hydroxymethylphosphinyl)propanoic acid (MPPA), also known as desamino glufosinate, in various food matrices. The method utilizes a stable isotope-labeled internal standard, Desamino Glufosinate-d3 (MPPA-d3), for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach, which relies on isotope dilution, minimizes the impact of matrix effects and variations in extraction recovery, ensuring high-quality data for food safety and residue monitoring programs. The protocol covers sample preparation, extraction, cleanup, and instrumental analysis, and includes representative performance data.

Introduction

Glufosinate is a broad-spectrum contact herbicide widely used for weed control in agriculture, including on genetically modified crops tolerant to its active ingredient.[1] Its use raises food safety concerns regarding potential residues in consumer products. Regulatory bodies worldwide have established maximum residue limits (MRLs) for glufosinate in various food commodities. The primary metabolite of glufosinate found in plants is 3-(hydroxymethylphosphinyl)propanoic acid (MPPA). Therefore, robust analytical methods are required for the sensitive and simultaneous quantification of both parent glufosinate and MPPA.

These analytes are highly polar, making their retention on conventional reversed-phase chromatography columns challenging and increasing their susceptibility to matrix effects in LC-MS/MS analysis.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to ensure accuracy and precision. This internal standard closely mimics the chemical behavior of the target analyte (MPPA) throughout the sample preparation and analysis process, correcting for analyte loss and ionization suppression or enhancement.

This application note details a validated LC-MS/MS method for the analysis of glufosinate and MPPA in complex food matrices, employing this compound for reliable quantification.

Experimental Protocols

Reagents and Materials

-

Standards: Glufosinate ammonium, 3-(hydroxymethylphosphinyl)propanoic acid (MPPA), and this compound (MPPA-d3) analytical standards.

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Reagents: Formic acid (reagent grade), Ammonium carbonate, Acetic acid, and Ethylenediaminetetraacetic acid (EDTA).

-

Sample Preparation: Homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).[1][4]

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Individually prepare stock solutions of glufosinate, MPPA, and this compound by dissolving 10 mg of each standard in 10 mL of water. Store at 4°C.

-

Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution containing glufosinate and MPPA by diluting the stock solutions in water.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the this compound working solution by diluting the stock solution in water.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix and the IS spiking solution to achieve a concentration range suitable for the expected residue levels (e.g., 5 to 500 ng/g).[4]

Sample Preparation and Extraction

This protocol is a general procedure adaptable for various solid food matrices like cereals, soybeans, or produce.[1][5]

-

Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to each sample, blank, and calibration standard.

-

Extraction:

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

Sample Cleanup (Solid-Phase Extraction)

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 3cc, 60mg) with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

-